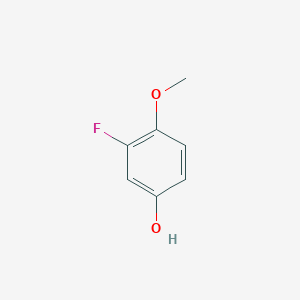

3-Fluoro-4-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORECFXMTZQZHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562712 | |

| Record name | 3-Fluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-11-9 | |

| Record name | 3-Fluoro-4-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-4-methoxyphenol CAS number and structure

An In-depth Technical Guide to 3-Fluoro-4-methoxyphenol: A Key Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate, enhancing metabolic stability, receptor binding affinity, and bioavailability.[1] this compound has emerged as a valuable and versatile building block in this context, offering a synthetically accessible platform for the introduction of a fluorinated methoxyphenol moiety into complex molecular architectures. This guide provides an in-depth technical overview of this compound, encompassing its physicochemical properties, synthesis, spectroscopic characterization, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structure

This compound is a substituted phenol characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring.

Chemical Structure

The structure of this compound is fundamental to its reactivity and utility as a synthetic intermediate.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 452-11-9[2][3] |

| Molecular Formula | C₇H₇FO₂[2][3] |

| SMILES | COC1=C(C=C(C=C1)O)F[2] |

| InChIKey | ORECFXMTZQZHSP-UHFFFAOYSA-N[2] |

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved from readily available starting materials such as o-anisidine (2-methoxyaniline). The synthetic strategy involves a two-step process: diazotization of the aniline followed by a Schiemann reaction to introduce the fluorine atom, and subsequent functional group manipulation.

Synthetic Workflow Diagram

Caption: Synthetic pathway from o-anisidine to this compound.

Detailed Experimental Protocol (Representative)

Step 1: Diazotization of o-Anisidine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve o-anisidine in an aqueous solution of hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the 2-methoxybenzenediazonium chloride intermediate.

Step 2: Schiemann Reaction for Fluorination

-

To the cold diazonium salt solution, add a chilled solution of tetrafluoroboric acid (HBF₄).

-

The diazonium tetrafluoroborate salt will precipitate. Isolate the precipitate by filtration and wash with cold water, followed by a cold organic solvent like ethanol or diethyl ether.

-

Carefully dry the diazonium salt.

-

Gently heat the dry salt to induce thermal decomposition, which will yield 2-fluoroanisole, nitrogen gas, and boron trifluoride.

Step 3: Demethylation to the Phenol

-

Dissolve the crude 2-fluoroanisole in a suitable anhydrous solvent such as dichloromethane.

-

Cool the solution in an ice bath and add a demethylating agent like boron tribromide (BBr₃) or hydrobromic acid (HBr) dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Ar-H (adjacent to OH) | ~6.8-7.0 | Doublet of doublets (dd) | JH-H ≈ 8-9, JH-F ≈ 2-3 | Ortho coupling to the adjacent aromatic proton and a smaller meta coupling to the fluorine atom. |

| Ar-H (adjacent to F) | ~6.7-6.9 | Doublet of doublets (dd) | JH-H ≈ 8-9, JH-F ≈ 10-12 | Ortho coupling to the adjacent aromatic proton and a larger ortho coupling to the fluorine atom. |

| Ar-H (adjacent to OCH₃) | ~6.9-7.1 | Doublet (d) | JH-H ≈ 8-9 | Ortho coupling to the adjacent aromatic proton. |

| -OCH₃ | ~3.8-3.9 | Singlet (s) | - | Methoxy group protons are chemically equivalent and do not couple with other protons. |

| -OH | ~5.0-6.0 | Broad singlet (br s) | - | The chemical shift of the phenolic proton is concentration and solvent dependent and will appear as a broad signal that can be exchanged with D₂O. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the influence of the electron-donating methoxy and hydroxyl groups and the electron-withdrawing fluorine atom on the aromatic carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-F | ~150-155 (d, JC-F ≈ 240-250 Hz) | The carbon directly attached to fluorine will show a large one-bond C-F coupling constant and will be significantly downfield. |

| C-OH | ~145-150 | The carbon bearing the hydroxyl group will be deshielded. |

| C-OCH₃ | ~140-145 | The carbon attached to the methoxy group will be deshielded. |

| C-H (aromatic) | ~110-125 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by their position relative to the substituents. Carbons ortho and para to the electron-donating groups will be more shielded (upfield). |

| -OCH₃ | ~55-60 | The methoxy carbon will appear in the typical range for such groups. |

Infrared (IR) Spectroscopy

Key expected vibrational frequencies in the IR spectrum of this compound include:

-

~3200-3600 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

-

~2850-3000 cm⁻¹: C-H stretching of the aromatic and methyl groups.

-

~1500-1600 cm⁻¹: C=C stretching of the aromatic ring.

-

~1200-1300 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

-

~1000-1100 cm⁻¹: Symmetric C-O-C stretching.

-

~1100-1200 cm⁻¹: C-F stretching.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] Its utility stems from the strategic placement of the fluoro, methoxy, and hydroxyl groups, which can be further functionalized.

Role as a Fluorinated Scaffold

The introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule.[1] By using this compound as a starting material, medicinal chemists can:

-

Block Metabolic Sites: The C-F bond is very strong and resistant to enzymatic cleavage, thus preventing metabolic degradation at that position.[5]

-

Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH.

-

Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.[1]

-

Improve Lipophilicity and Permeability: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[6]

Synthetic Utility

The hydroxyl group of this compound serves as a convenient handle for further chemical transformations, such as:

-

Etherification: Reaction with alkyl halides or tosylates to introduce a variety of side chains.

-

Esterification: Acylation with acid chlorides or anhydrides.

-

Coupling Reactions: The phenolic oxygen can be used in various cross-coupling reactions to form more complex structures.

This synthetic versatility makes this compound a key intermediate in the synthesis of novel bioactive compounds, including those with potential applications as anti-inflammatory, antiviral, and antifungal agents. It is also listed as a building block for protein degraders, a rapidly growing area of drug discovery.[3]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Do not breathe dust, fume, gas, mist, vapors, or spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

Conclusion

This compound is a strategically important building block in the field of medicinal chemistry and drug discovery. Its unique combination of a reactive hydroxyl group, a methoxy substituent, and a metabolically robust fluorine atom provides a powerful tool for the synthesis of novel therapeutic agents with potentially enhanced pharmacological properties. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists seeking to leverage the benefits of fluorine incorporation in their drug development programs.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H7FO2 | CID 14661613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. China Intermediates 3-Fluoro-4-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-methoxyphenol

Abstract

3-Fluoro-4-methoxyphenol is a key building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenolic ring, imparts desirable electronic and metabolic properties to target molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and insights into the rationale behind methodological choices. The content is structured to empower researchers, scientists, and drug development professionals with the knowledge to select and optimize the most suitable synthetic route for their specific applications.

Introduction: The Significance of Fluorinated Phenols

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[3][4] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and physicochemical properties of a molecule. In the context of phenols, fluorination can modulate acidity, lipophilicity, and metabolic stability, making fluorinated phenols valuable intermediates in drug discovery.[5] this compound, in particular, serves as a crucial precursor for various biologically active compounds.[1]

This guide will explore the principal strategies for the synthesis of this compound, broadly categorized into two main approaches:

-

Electrophilic Fluorination of 4-Methoxyphenol Derivatives: This approach involves the direct introduction of a fluorine atom onto a pre-existing 4-methoxyphenol scaffold.

-

Multi-step Syntheses from Alternative Precursors: These pathways build the target molecule through a sequence of reactions starting from more readily available materials like vanillin or guaiacol.

Each strategy presents its own set of advantages and challenges, which will be discussed in detail to provide a holistic understanding for the practicing chemist.

Pathway I: Electrophilic Fluorination of 4-Methoxyphenol

Direct fluorination of the aromatic ring is an attractive and often convergent approach to aryl fluorides.[6] For the synthesis of this compound, this involves the regioselective introduction of a fluorine atom at the C-3 position of a 4-methoxyphenol derivative.

2.1. The Underlying Principle: Directing Effects and Reagent Selection

The hydroxyl and methoxy groups of 4-methoxyphenol are both ortho-, para-directing activators for electrophilic aromatic substitution. The challenge lies in achieving selective fluorination at the desired C-3 position over the sterically less hindered and electronically similar C-5 position. The choice of the electrophilic fluorinating agent is paramount to achieving high selectivity and yield. Reagents containing a nitrogen-fluorine (N-F) bond have proven to be the most effective, stable, and safe for this purpose.[6]

A common and highly effective electrophilic fluorinating agent is N-Fluorobenzenesulfonimide (NFSI).[6] The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways.[6] Regardless of the precise mechanism, the reaction involves the attack of the electron-rich aromatic ring on the electrophilic fluorine atom of the N-F reagent.

2.2. Visualization of the Electrophilic Fluorination Pathway

Caption: Electrophilic fluorination of 4-methoxyphenol.

2.3. Experimental Protocol: Electrophilic Fluorination with NFSI

Materials:

-

4-Methoxyphenol

-

N-Fluorobenzenesulfonimide (NFSI)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve 4-methoxyphenol (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Fluorobenzenesulfonimide (NFSI) (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Rationale for Experimental Choices:

-

Anhydrous Conditions: Electrophilic fluorinating agents like NFSI are sensitive to moisture, which can lead to decomposition and reduced yields.[7]

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and improve regioselectivity.

-

Purification: Column chromatography is essential to separate the desired product from unreacted starting material, the sulfonimide byproduct, and any regioisomers that may have formed.[8]

Pathway II: Multi-step Synthesis from Vanillin

An alternative and often more scalable approach involves the synthesis of this compound from readily available and inexpensive starting materials such as vanillin (4-hydroxy-3-methoxybenzaldehyde). This pathway involves a series of well-established transformations.

3.1. The Synthetic Strategy: A Stepwise Approach

The conversion of vanillin to this compound typically proceeds through the following key steps:

-

Protection of the Phenolic Hydroxyl Group: The acidic proton of the phenol must be protected to prevent interference with subsequent reactions. A common protecting group is the methyl group, converting vanillin to veratraldehyde (3,4-dimethoxybenzaldehyde).

-

Baeyer-Villiger Oxidation: This reaction converts the aldehyde group of veratraldehyde into a formate ester, which is then hydrolyzed to the corresponding phenol.

-

Nitration: Introduction of a nitro group onto the aromatic ring, which will later be converted to the fluorine atom.

-

Reduction of the Nitro Group: The nitro group is reduced to an amine.

-

Balz-Schiemann Reaction: This classic reaction converts the aromatic amine to a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired aryl fluoride.

-

Demethylation: Removal of the protecting methyl group from the 4-position to reveal the final phenolic hydroxyl group.

3.2. Visualization of the Multi-step Synthesis from Vanillin

References

- 1. chemimpex.com [chemimpex.com]

- 2. 452-11-9|this compound|BLD Pharm [bldpharm.com]

- 3. Enabling nucleophilic fluorination in water - American Chemical Society [acs.digitellinc.com]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. youtube.com [youtube.com]

- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to 3-Fluoro-4-methoxyphenol: Properties, Applications, and Experimental Analysis

Introduction: The Strategic Importance of Fluorinated Phenolic Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and acidity (pKa). 3-Fluoro-4-methoxyphenol is an exemplar of a simple yet powerful building block that leverages these principles. It serves as a key intermediate in the synthesis of complex bioactive molecules, offering chemists a versatile platform for structural modification. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, potential applications, and the experimental methodologies crucial for its characterization, tailored for researchers and professionals in drug development.

Core Physicochemical Properties

The functional characteristics of this compound are dictated by its fundamental physicochemical properties. These values are critical for predicting its behavior in both reaction media and biological systems.

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 452-11-9 | [1] |

| Molecular Formula | C₇H₇FO₂ | [1] |

| Molecular Weight | 142.13 g/mol | [1] |

| Appearance | Light yellow to brown solid | [2] |

| Boiling Point | No experimental data available. The isomer 2-Fluoro-4-methoxyphenol has a boiling point of 94 °C at 4 mmHg. | |

| Melting Point | No experimental data available. The related compound 3-Fluoro-4-methoxyphenylboronic acid melts at 206-211 °C.[3] | |

| pKa | 9.46 ± 0.18 (Predicted) | [2] |

| LogP (Octanol/Water) | 0.9 (Computed) | [1] |

| Solubility | No specific data available. Phenolic compounds like 4-methoxyphenol show limited solubility in water (40 g/L at 25 °C) but are generally soluble in organic solvents like ethanol, acetone, and ether.[4][5][6][7] |

Spectroscopic Characterization: A Structural Blueprint

Confirming the identity and purity of this compound requires a multi-faceted spectroscopic approach. While primary spectra for this specific compound are not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the hydroxyl proton. The aromatic region will be complex due to fluorine-proton coupling. We would anticipate three signals in the aromatic region (approx. 6.5-7.0 ppm), a singlet for the methoxy group (-OCH₃) around 3.8 ppm, and a broad singlet for the hydroxyl proton (-OH) which can vary in chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹J C-F). The chemical shifts of the aromatic carbons will be influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. For instance, spectral data for the related 3-Fluoro-4-methoxybenzaldehyde can provide reference points for expected shifts.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methoxy C-H.

-

C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ (aryl ether) and 1000-1100 cm⁻¹ regions.

-

C-F Stretch: A strong, characteristic absorption band typically found in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z = 142. The fragmentation pattern would likely involve the loss of a methyl group (-CH₃) to give a fragment at m/z = 127, and potentially the loss of a formyl radical (-CHO) or carbon monoxide (-CO). The NIST WebBook provides the mass spectrum for the isomer 4-Fluoro-2-methoxyphenol, which shows a strong peak at m/z 127 and the molecular ion peak at m/z 142.[9][10]

Experimental Protocols: Ensuring Analytical Integrity

The trustworthiness of research hinges on robust and reproducible experimental design. Below are detailed protocols for the characterization and analysis of phenolic compounds like this compound.

Protocol 1: Spectrophotometric Determination of pKa

The acidity of the phenolic proton (pKa) is a critical parameter influencing ionization state and, consequently, solubility and biological activity.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8.5 to 10.5). Phosphate buffers are commonly used.[11]

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10⁻² M) of this compound in a suitable organic solvent like methanol or ethanol.[11][12]

-

Sample Preparation: Add a small, precise volume of the stock solution to each buffer solution to create a set of samples with constant total phenol concentration but varying pH.

-

Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each sample, including highly acidic (pH < 2) and highly basic (pH > 12) solutions to obtain the spectra of the fully protonated (HA) and deprotonated (A⁻) forms, respectively.

-

Data Analysis: Identify the wavelength of maximum absorbance difference between the HA and A⁻ forms. At this wavelength, measure the absorbance (A) of each buffered sample.

-

Calculation: Use the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] where A_b is the absorbance of the basic form, A_a is the absorbance of the acidic form, and A is the absorbance at a given pH.

-

Graphical Determination: Plot pH versus log[(A_b - A) / (A - A_a)]. The y-intercept of the resulting line provides the pKa value.[12]

Caption: Workflow for Spectrophotometric pKa Determination.

Synthesis and Applications in Drug Discovery

While specific synthesis routes for this compound are not widely published, logical pathways can be inferred from the synthesis of related anilines and phenols. A common approach involves the functionalization of a precursor like 2-fluorophenol, followed by methylation and other modifications. For example, the synthesis of 4-fluoro-3-methoxyaniline often starts from 2-fluoro-5-nitrophenol.[13]

The true value of this compound lies in its role as a versatile intermediate. The fluorinated methoxyphenyl moiety is found in numerous compounds investigated for therapeutic applications.

-

Enzyme Inhibitors: The scaffold is present in molecules designed to inhibit critical enzymes in disease pathways. For instance, it has been used in the development of compounds that inhibit EGFR (Epidermal Growth Factor Receptor) triple mutants, which are implicated in certain cancers.[1]

-

Anti-inflammatory Agents: The related 3-Fluoro-4-methoxybenzoic acid is a building block for non-steroidal anti-inflammatory drugs (NSAIDs).[14]

-

Antimicrobial and Antiviral Agents: Derivatives have been synthesized and explored for their potential as antimicrobial and antiviral agents.[14]

Caption: Role as a key intermediate in drug synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous nature. It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[1]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage |

| STOT SE 3 | GHS07 (Exclamation Mark) | Danger | H335: May cause respiratory irritation |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection. Use a government-approved respirator if dust or fumes are generated.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure safety showers and eye wash stations are readily accessible.

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly closed and store locked up.

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: Move person to fresh air and keep comfortable for breathing.

-

Conclusion

This compound represents more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its carefully balanced electronic properties, conferred by the fluoro and methoxy substituents, provide a scaffold that is both stable and reactive in predictable ways. While a full experimental dataset for this specific molecule is not yet consolidated in the public domain, a thorough understanding of its predicted properties, the characteristics of its isomers, and its role in the synthesis of high-value pharmaceuticals underscores its importance. This guide serves as a foundational resource for researchers aiming to harness the potential of this versatile building block in the ongoing quest for novel and more effective therapeutics.

References

- 1. This compound | C7H7FO2 | CID 14661613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-氟-4-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. echemi.com [echemi.com]

- 6. 4-Methoxyphenol CAS#: 150-76-5 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR [m.chemicalbook.com]

- 9. 4-Fluoro-2-methoxyphenol | C7H7FO2 | CID 2737368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Fluoro-2-methoxyphenol [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. web.pdx.edu [web.pdx.edu]

- 13. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]

- 14. ossila.com [ossila.com]

3-Fluoro-4-methoxyphenol reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of 3-Fluoro-4-methoxyphenol

Abstract

This compound is a polysubstituted aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern—featuring a strongly activating hydroxyl group, a strongly activating methoxy group, and a deactivating but ortho, para-directing fluoro group—creates a nuanced reactivity profile. This guide provides a comprehensive analysis of the molecule's reactivity in key organic transformations, including electrophilic and nucleophilic substitutions, and its overall stability profile. We delve into the mechanistic underpinnings of its behavior, offering predictive insights and practical, field-proven protocols for its handling and use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.

Molecular Profile and Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a light yellow to brown crystalline substance.[1] The strategic placement of its functional groups dictates its electronic nature and, consequently, its chemical behavior.

-

Hydroxyl (-OH) and Methoxy (-OCH3) Groups: Both are powerful activating groups. They donate significant electron density to the aromatic ring via the resonance effect (+R), which greatly outweighs their inductive electron-withdrawing (-I) effect. This donation substantially increases the ring's nucleophilicity, making it highly susceptible to electrophilic attack.[2]

-

Fluoro (-F) Group: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect (-I), which deactivates the ring relative to benzene. However, it also possesses a resonance-donating effect (+R) through its lone pairs. For halogens, the inductive effect typically dominates, yet they remain ortho, para-directors.[3]

The cumulative effect is a highly electron-rich aromatic system where the activating properties of the hydroxyl and methoxy groups are dominant, predisposing the molecule to rapid reaction under various conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 452-11-9 | [4][5] |

| Molecular Formula | C₇H₇FO₂ | [4] |

| Molecular Weight | 142.13 g/mol | [4] |

| Appearance | Light yellow to brown solid | [1] |

| Melting Point | 54-55 °C | [1] |

| Boiling Point | 248.2 ± 20.0 °C (Predicted) | [1] |

| pKa | 9.46 ± 0.18 (Predicted) | [1] |

Reactivity and Synthetic Utility

The reactivity of this compound is multifaceted, offering several avenues for synthetic modification.

Electrophilic Aromatic Substitution (EAS)

The phenol moiety renders the aromatic ring exceptionally reactive toward electrophiles, often allowing for transformations under milder conditions than those required for less activated systems like benzene.[6]

Regioselectivity Analysis: The directing effects of the three substituents determine the position of electrophilic attack.

-

-OH (Position 1): Strongly directs ortho (positions 2, 6) and para (position 4, blocked).

-

-OCH₃ (Position 4): Strongly directs ortho (positions 3, 5) and para (position 1, blocked). Position 3 is blocked by the fluoro group.

-

-F (Position 3): Weakly directs ortho (positions 2, 4) and para (position 6). Position 4 is blocked.

The concerted effect of these groups funnels electrophilic attack primarily to positions 2, 5, and 6. The powerful activating influence of the hydroxyl and methoxy groups makes these positions highly nucleophilic.

Exemplary Protocol: Regioselective Bromination

The high activation of the ring necessitates the use of mild brominating agents to prevent polysubstitution and oxidation. N-Bromosuccinimide (NBS) is an ideal choice.

Objective: To selectively mono-brominate this compound.

Methodology:

-

Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as acetonitrile or dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This helps control the reaction rate and improve selectivity.

-

Reagent Addition: Add N-Bromosuccinimide (1.0 eq.) portion-wise over 15-20 minutes with vigorous stirring. The slow addition is critical to maintain temperature and minimize side reactions.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product via column chromatography on silica gel to isolate the desired brominated isomer(s).

Nucleophilicity of the Phenolic Oxygen

The phenolic proton is moderately acidic, and its deprotonation with a suitable base yields a highly nucleophilic phenoxide anion.[2] This anion is a potent nucleophile for O-alkylation and O-acylation reactions.

Exemplary Protocol: Williamson Ether Synthesis

Objective: To synthesize 3-fluoro-4-methoxy-1-(benzyloxy)benzene.

Methodology:

-

Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF), add a moderate base such as potassium carbonate (K₂CO₃, 1.5 eq.).

-

Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide salt.

-

Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the suspension.

-

Heating: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC. The elevated temperature is necessary to drive the Sₙ2 reaction to completion.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The aqueous workup removes the DMF and inorganic salts.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the desired ether.

Nucleophilic Aromatic Substitution (SNAr)

While the electron-rich nature of the ring generally disfavors nucleophilic aromatic substitution, the presence of the fluorine atom offers a potential handle for this reaction under specific circumstances. For SNAr to be viable, the aromatic ring must be activated by at least one potent electron-withdrawing group (EWG), such as a nitro (-NO₂) group, positioned ortho or para to the leaving group.[3] The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions because it stabilizes the intermediate Meisenheimer complex and the rate-determining step is the initial nucleophilic attack, not the C-F bond cleavage.[3][7]

Therefore, while this compound itself is not a substrate for SNAr, a derivative, such as 5-nitro-3-fluoro-4-methoxyphenol, would be highly activated for displacement of the fluoride by a nucleophile.

Stability and Safe Handling

Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring laboratory safety.

Chemical Stability and Degradation

The primary degradation pathway for phenols is oxidation. Exposure to air, light, and certain metals can catalyze the formation of phenoxy radicals, which can dimerize or react further to form colored quinone-type impurities.[8][9] The electron-donating methoxy group can further increase this susceptibility. Therefore, prolonged storage under ambient conditions may lead to discoloration and a decrease in purity.

Table 2: Storage and Handling Recommendations

| Parameter | Recommendation | Rationale and Reference(s) |

| Storage Temperature | Room Temperature | To prevent degradation while avoiding potential freezing/thawing cycles.[1] |

| Atmosphere | Store under an inert atmosphere (N₂, Ar). | Minimizes oxidative degradation from atmospheric oxygen. |

| Container | Keep in a tightly sealed, opaque container. | Prevents exposure to moisture and light, which can accelerate degradation.[1][10] |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides. | To prevent vigorous, potentially hazardous reactions.[11] |

Hazard Profile and Personal Protective Equipment (PPE)

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[4][12]

Due to its corrosive nature, strict adherence to safety protocols is mandatory.

References

- 1. This compound CAS#: 452-11-9 [m.chemicalbook.com]

- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. This compound | C7H7FO2 | CID 14661613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 452-11-9|this compound|BLD Pharm [bldpharm.com]

- 6. byjus.com [byjus.com]

- 7. acgpubs.org [acgpubs.org]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methoxyphenol: Key Starting Materials and Strategic Pathways

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Foreword: The Strategic Importance of 3-Fluoro-4-methoxyphenol

This compound is a highly valuable substituted phenol derivative, serving as a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique electronic properties, imparted by the synergistic effects of the electron-withdrawing fluorine atom and the electron-donating methoxy and hydroxyl groups, make it a sought-after intermediate for introducing specific functionalities into larger, more complex molecules. The strategic placement of the fluorine atom, in particular, can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the key starting materials and proven synthetic strategies for the efficient and scalable production of this compound.

I. Retrosynthetic Analysis: Identifying Core Precursors

A thorough retrosynthetic analysis of this compound reveals two primary strategic approaches, each centered around a different commercially available and economically viable starting material. The choice between these pathways often depends on the scale of the synthesis, the availability of specific reagents, and the desired purity profile of the final product.

The two principal starting materials identified are:

-

o-Fluoroanisole: A versatile precursor that allows for the introduction of functionality at the para position.

-

2-Fluoro-4-nitroanisole: A nitrated intermediate that provides a direct route to an amino-functionalized precursor.

This guide will dissect the synthetic transformations originating from each of these key starting materials.

II. Synthetic Pathway 1: Formylation of o-Fluoroanisole and Subsequent Functional Group Interconversion

This pathway leverages the directing effects of the methoxy group in o-fluoroanisole to introduce a formyl group, which is then converted to the target phenolic hydroxyl group.

Key Starting Material: o-Fluoroanisole

| Property | Value |

| IUPAC Name | 1-Fluoro-2-methoxybenzene |

| CAS Number | 321-28-8 |

| Molecular Formula | C₇H₇FO |

| Molecular Weight | 126.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 155-156 °C |

Workflow Diagram: Pathway 1

Caption: Synthetic route starting from o-Fluoroanisole.

Step 1: Formylation of o-Fluoroanisole to 3-Fluoro-4-methoxybenzaldehyde

The introduction of a formyl group onto the o-fluoroanisole ring is a critical step. The methoxy group is an ortho-, para-director. Due to steric hindrance from the adjacent fluorine atom, the formylation reaction predominantly occurs at the para position.

Methodology: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.

-

Reagents: Phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), which form the Vilsmeier reagent in situ.

-

Mechanism: The electrophilic Vilsmeier reagent attacks the electron-rich aromatic ring, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.

-

Protocol:

-

To a cooled solution of DMF, slowly add POCl₃ with stirring to form the Vilsmeier reagent.

-

Add o-fluoroanisole to the reagent mixture and heat to drive the reaction to completion.

-

After the reaction is complete, the mixture is carefully quenched with ice water and neutralized to precipitate the crude 3-fluoro-4-methoxybenzaldehyde.

-

The product can be purified by recrystallization or column chromatography.

-

An alternative, though often less regioselective, method is the Friedel-Crafts formylation using a Lewis acid catalyst like titanium tetrachloride and dichloromethyl methyl ether.[1]

Step 2: Baeyer-Villiger Oxidation of 3-Fluoro-4-methoxybenzaldehyde

The Baeyer-Villiger oxidation offers an elegant method for converting the aldehyde functional group into a formate ester, which is readily hydrolyzed to the desired phenol.[2]

-

Reagents: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is commonly used.

-

Mechanism: The peroxy acid adds to the carbonyl group, followed by the migratory insertion of a neighboring group. In the case of benzaldehydes, the aryl group migrates, leading to the formation of a formate ester.

-

Protocol:

-

Dissolve 3-fluoro-4-methoxybenzaldehyde in a suitable solvent, such as dichloromethane (DCM).

-

Add a solution of m-CPBA in DCM dropwise at a controlled temperature (often 0 °C to room temperature).

-

The reaction is monitored by TLC until the starting aldehyde is consumed.

-

The resulting formate ester is not typically isolated. The reaction mixture is worked up with a reducing agent (e.g., sodium sulfite) to quench excess peroxide, followed by basic hydrolysis (e.g., with aqueous NaOH or KOH) to cleave the ester and liberate the this compound.

-

Acidification of the aqueous layer and extraction with an organic solvent yields the final product.

-

III. Synthetic Pathway 2: Reduction of 2-Fluoro-4-nitroanisole and Diazotization of the Resulting Aniline

This pathway begins with a nitrated precursor and proceeds through an aniline intermediate, which is then converted to the phenol via a Sandmeyer-type reaction.

Key Starting Material: 2-Fluoro-4-nitroanisole

| Property | Value |

| IUPAC Name | 1-Fluoro-2-methoxy-4-nitrobenzene |

| CAS Number | 455-94-7 |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 97-99 °C |

Workflow Diagram: Pathway 2

References

An In-Depth Technical Guide to 3-Fluoro-4-methoxyphenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Phenolic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. 3-Fluoro-4-methoxyphenol, a substituted phenolic compound, has emerged as a valuable and versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its unique trifunctional nature, featuring a hydroxyl group, a methoxy group, and a fluorine atom on an aromatic ring, offers a rich chemical handle for a variety of transformations, making it a compound of significant interest for researchers and drug development professionals.[1][2]

This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound, including its physicochemical properties, detailed spectroscopic analysis, synthetic methodologies, and its emerging role in pharmaceutical research. By synthesizing technical data with practical insights, this document aims to serve as an essential resource for scientists engaged in the design and synthesis of novel chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis and drug design.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and consideration of its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₇H₇FO₂ | PubChem[3] |

| Molecular Weight | 142.13 g/mol | PubChem[3] |

| Appearance | Light yellow to brown solid | ChemicalBook |

| Melting Point | 54-55 °C | ChemicalBook |

| Boiling Point | 248.2±20.0 °C (Predicted) | ChemicalBook |

| pKa | 9.46±0.18 (Predicted) | ChemicalBook |

| LogP (predicted) | 0.9 | PubChem[3] |

Spectroscopic Elucidation: A Multi-faceted Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydroxyl proton. The aromatic region will display complex splitting patterns due to coupling between the protons and the fluorine atom. The methoxy group will appear as a singlet, and the hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the hydroxyl, methoxy, and fluoro substituents.[11]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will be characterized by several key absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations of the aromatic ring and the methoxy group just above 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretching band for the methoxy group around 1250 cm⁻¹.

-

A C-F stretching vibration, which can be more difficult to assign but is typically found in the 1000-1400 cm⁻¹ region.[12]

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 142. The fragmentation pattern would be influenced by the substituents, with potential losses of a methyl group (CH₃), a formyl group (CHO), or carbon monoxide (CO). High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[13][14]

Synthesis and Reactivity: A Practical Perspective

The synthesis of this compound can be approached through several strategic routes, often leveraging the principles of electrophilic and nucleophilic aromatic substitution.

Synthetic Strategy: A Proposed Protocol

A plausible and efficient synthesis of this compound can be achieved starting from 1-fluoro-2-methoxy-4-nitrobenzene. This multi-step process involves the reduction of the nitro group followed by diazotization and hydrolysis.

Workflow for the Synthesis of this compound:

References

- 1. China Intermediates 3-Fluoro-4-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H7FO2 | CID 14661613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR spectrum [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR spectrum [chemicalbook.com]

- 10. 3-Fluoro-4-methylphenol(452-78-8) 1H NMR [m.chemicalbook.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. 3-Fluoro-4-methoxyphenylacetic acid [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-Methoxyphenol, TMS derivative [webbook.nist.gov]

Harnessing the Fluorine Advantage: Exploring the Diverse Biological Activities of Fluorinated Phenols

An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine into phenolic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the multifaceted biological activities exhibited by fluorinated phenols, intended for researchers, medicinal chemists, and drug development professionals. By leveraging fluorine's unique electronic properties, chemists can profoundly modulate the pharmacokinetic and pharmacodynamic profiles of phenolic compounds, leading to enhanced potency, selectivity, and metabolic stability. This document delves into the mechanistic underpinnings of their primary biological roles—including enzyme inhibition, antimicrobial efficacy, anticancer action, and antioxidant capacity. Each section is supported by field-proven experimental protocols, comparative data, and visual diagrams to elucidate key concepts and workflows, providing a comprehensive resource for the rational design and evaluation of next-generation fluorinated therapeutics.

The Rationale for Fluorination in Phenolic Drug Discovery

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and form the backbone of numerous therapeutic agents.[1] Their inherent ability to participate in hydrogen bonding and act as radical scavengers underpins many of their biological functions. However, native phenols often suffer from metabolic liabilities, such as rapid oxidation or glucuronidation, which can limit their therapeutic window.

The introduction of fluorine, the most electronegative element, into a phenolic molecule imparts significant physicochemical changes.[2] The strong, stable carbon-fluorine (C-F) bond can block sites of metabolic oxidation, thereby increasing the molecule's half-life.[3] Furthermore, fluorine's electron-withdrawing nature can alter the acidity (pKa) of the phenolic hydroxyl group, influencing its binding interactions with biological targets.[2] This modulation of lipophilicity, binding affinity, and metabolic stability is a key strategy for enhancing the drug-like properties of phenolic compounds.[2][4]

Enzyme Inhibition: A Primary Modality of Action

Fluorinated phenols have emerged as highly effective inhibitors for a wide range of enzyme classes. The electronegativity of fluorine can stabilize key intermediates in the enzyme's active site or enhance binding affinity through unique non-covalent interactions.[5][6]

Mechanism of Action: Kinase and Protease Inhibition

Fluorine substitution can significantly enhance the inhibitory potency of phenolic compounds against critical enzyme targets. A prime example is the inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target in neurodegenerative diseases. Introducing fluorine atoms to polyphenol structures, such as epigallocatechin gallate (EGCG), has been shown to dramatically increase anti-DYRK1A activity, with some derivatives showing an eightfold improvement over the parent compound.[7] The fluorinated derivative GCG-2”F,5”OMe was found to be a potent, non-ATP-competitive inhibitor with an IC₅₀ of 73 nM.[7]

In the context of serine proteases, α-fluorinated ketones designed to mimic a peptide substrate can form a stable hemiacetal addition complex with the active site serine residue.[5] This complex acts as an analogue of the tetrahedral intermediate formed during peptide bond cleavage, effectively inhibiting the enzyme.[5]

Data Presentation: Comparative Enzyme Inhibition

| Compound | Target Enzyme | IC₅₀ (nM) | Fold Improvement (vs. Parent) | Source |

| EGCG (Parent) | DYRK1A | ~300-400 | - | [7] |

| GCG-2”,6”diF | DYRK1A | ~40-50 | ~8x | [7] |

| GCG-2”F,5”OMe (1c) | DYRK1A | 73 | ~4-5x | [7] |

| (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (13) | iNOS | Potent Inhibition at 50 µM | N/A | [8] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (DYRK1A)

This protocol outlines a representative method for assessing the inhibitory activity of fluorinated phenols against a target kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of recombinant human DYRK1A enzyme in assay buffer.

-

Prepare a solution of a suitable peptide substrate and ATP (at its Km concentration) in assay buffer. A common method uses ADP-Glo™ Kinase Assay (Promega).

-

-

Assay Procedure:

-

Create a serial dilution of the test compound in a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add the DYRK1A enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ assay manufacturer's instructions, which involves measuring luminescence.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Visualization: Mechanism of Inhibition

Caption: Fluorinated ketone inhibitor forming a stable transition-state analogue.

Antimicrobial Activity: Disrupting Microbial Defenses

Phenolic compounds are well-known for their antimicrobial properties, and fluorination can further enhance this activity.[9] The improved lipophilicity conferred by fluorine can increase the permeability of the compound across the bacterial cell membrane, a critical step for exerting its effect.[10]

Mechanism of Action: Cell Membrane Disruption

The primary antimicrobial mechanism of many phenolic compounds involves the disruption of the bacterial cell membrane's structure and function.[9][11] They can intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of essential intracellular components (ions, ATP), and dissipation of the proton motive force.[9][11] This ultimately leads to a collapse of cellular energy metabolism and cell death. Fluorination can augment this by altering the compound's partition coefficient, favoring its accumulation within the bacterial membrane.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the antimicrobial efficacy of a compound.

-

Preparation:

-

Prepare a 2x concentrated Mueller-Hinton Broth (MHB).

-

Culture the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight and adjust the inoculum to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.

-

Prepare serial twofold dilutions of the fluorinated phenol in a 96-well microtiter plate using MHB.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Optionally, a viability indicator like resazurin can be added to aid in the determination. A color change (e.g., from blue to pink) indicates metabolic activity (growth).

-

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Properties: Inducing Cell Death in Malignant Cells

The isatin heterocyclic system, when functionalized with fluorine, has shown significant potential as an antitumor agent.[12] Fluorine modification often leads to a significant increase in cytotoxic activity against various cancer cell lines.[12][13] For example, fluorinated 1-benzylisatins have demonstrated moderate to high activity against several tumor cell lines.[12]

Mechanism of Action: Apoptosis Induction

A key mechanism for the anticancer activity of fluorinated phenols is the induction of apoptosis, or programmed cell death.[12] Studies on fluorinated isatins have shown that their cytotoxic action is associated with the dissipation of the mitochondrial membrane potential and the stimulated production of reactive oxygen species (ROS) within tumor cells, both of which are critical triggers for the apoptotic cascade.[12] Some compounds also act by disrupting microtubule polymerization, leading to cell cycle arrest and subsequent apoptosis.[3]

Data Presentation: Cytotoxicity of Fluorinated Chalcones against HepG2 Cells

| Compound ID | Description | IC₅₀ (µM) | Source |

| 2a | Fluoro-substituted Chalcone | 67.51 ± 2.26 | [13] |

| 2b | Fluoro-substituted Chalcone | 78.14 ± 1.95 | [13] |

| 3a | Novel Fluoro-containing Chalcone | 85.34 ± 1.25 | [13] |

| 4c | Novel Fluoro-containing Chalcone | 108.20 ± 2.11 | [13] |

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

-

Cell Culture:

-

Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the fluorinated phenol in the appropriate cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the MTT medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

-

Antioxidant Capacity: Modulating Radical Scavenging

While the phenolic hydroxyl group is the primary driver of antioxidant activity, fluorination can subtly modulate this property. The effect is complex and depends on the position of the fluorine atom and the specific antioxidant mechanism at play.[14]

Mechanism of Action: HAT vs. SPLET

Antioxidant activity of phenols typically proceeds via two main pathways: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).

-

HAT: The phenol donates its hydroxyl hydrogen atom directly to a free radical.

-

SPLET: The phenol first loses a proton (deprotonation), and the resulting phenoxide anion then donates an electron to the radical.

Fluorine's strong electron-withdrawing effect can influence which pathway is favored. Theoretical studies suggest that in non-polar environments, HAT is the dominant mechanism, while the SPLET mechanism becomes more prevalent in polar solvents.[14][15] The introduction of fluorine can enhance antioxidant activity compared to the parent phenol in some cases.[14][16][17]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common, rapid, and simple spectrophotometric assay for evaluating antioxidant capacity.[18]

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 60 µM).[18] The solution should have a deep violet color.

-

Prepare serial dilutions of the fluorinated phenol test compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add a small volume of the test compound or standard solution to each well.

-

Add the DPPH solution to all wells, mix, and incubate in the dark at room temperature for 30-60 minutes.

-

As the DPPH radical is scavenged by the antioxidant, the color of the solution will fade from violet to yellow.

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at ~517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

-

Plot the percentage of scavenging against the compound concentration to determine the EC₅₀ (effective concentration to scavenge 50% of DPPH radicals).

-

Visualization: Antioxidant Mechanisms

Caption: The dual mechanisms of antioxidant action for phenolic compounds.

Conclusion and Future Directions

Fluorinated phenols represent a versatile and powerful class of molecules with a broad spectrum of tunable biological activities. The strategic placement of fluorine atoms provides medicinal chemists with a reliable tool to overcome pharmacokinetic challenges and enhance pharmacodynamic properties, including potency and selectivity. The evidence clearly demonstrates their potential as enzyme inhibitors for neurodegenerative and inflammatory diseases, as novel antimicrobial agents to combat resistant pathogens, and as cytotoxic compounds for cancer therapy.

Future research should focus on expanding the library of fluorinated phenols to probe new biological targets. In-depth investigations into their in vivo efficacy, toxicity profiles, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties are critical next steps to translate these promising compounds from the laboratory to clinical applications.[7] The continued synergy between synthetic organic chemistry, computational modeling, and biological evaluation will undoubtedly unlock the full therapeutic potential of this remarkable chemical class.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. iipseries.org [iipseries.org]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives [mdpi.com]

- 13. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 14. researchgate.net [researchgate.net]

- 15. DFT investigation of physicochemical and antioxidant properties of fluorinated flavones | Semantic Scholar [semanticscholar.org]

- 16. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

An In-Depth Technical Guide to 3-Fluoro-4-methoxyphenol Derivatives

Introduction: The Strategic Importance of the 3-Fluoro-4-methoxyphenol Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to successful innovation. Among these, this compound has emerged as a particularly valuable scaffold. Its unique trifecta of functional groups—a reactive phenol, an electron-donating methoxy group, and a strategically placed fluorine atom—provides a powerful toolkit for modulating the physicochemical and biological properties of larger molecules.[1]

The incorporation of fluorine into therapeutic candidates is a well-established strategy for enhancing pharmacokinetic profiles.[2][3] Fluorine's high electronegativity and small size can improve metabolic stability, increase membrane permeation, and enhance binding affinity to target proteins.[2][4] The methoxy group, prevalent in many natural products and approved drugs, influences ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[5] The phenolic hydroxyl group serves as a versatile synthetic handle, allowing for the facile introduction of diverse functionalities through etherification, esterification, or coupling reactions.

This guide provides an in-depth exploration of this compound derivatives, intended for researchers, chemists, and drug development professionals. We will delve into the core chemistry of the scaffold, detail synthetic methodologies for its derivatization, explore its applications in drug discovery, and provide validated experimental protocols to empower your research and development endeavors.

Physicochemical Properties of the Core Scaffold

Understanding the intrinsic properties of the this compound core is essential for predicting its behavior in synthetic transformations and biological systems. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a unique electronic environment that governs its reactivity and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₇FO₂ | PubChem[6] |

| Molecular Weight | 142.13 g/mol | PubChem[6] |

| Melting Point | 54-55 °C | ChemicalBook[7] |

| Boiling Point | 248.2±20.0 °C (Predicted) | ChemicalBook[7] |

| pKa | 9.46±0.18 (Predicted) | ChemicalBook[7] |

| Appearance | Light yellow to brown solid | ChemicalBook[7] |

| CAS Number | 452-11-9 | PubChem[6] |

Synthesis of Key this compound Derivatives

The true utility of this compound lies in its capacity to be readily converted into a diverse array of derivatives. The phenolic hydroxyl group is the primary site of modification, most commonly through nucleophilic substitution reactions.

General Derivatization Strategies

The diagram below illustrates the primary synthetic pathways for derivatizing the this compound core. The phenol can be readily O-alkylated to form ethers or engaged in coupling reactions to form more complex bi-aryl structures, which are common motifs in pharmaceutical agents.

References

- 1. 452-11-9|this compound|BLD Pharm [bldpharm.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C7H7FO2 | CID 14661613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 452-11-9 [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols: 3-Fluoro-4-methoxyphenol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Phenols in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry for enhancing a compound's metabolic stability, modulating its lipophilicity, and improving its overall bioavailability.[1][2][3] 3-Fluoro-4-methoxyphenol, a fluorinated phenolic compound, has emerged as a critical molecular building block for the synthesis of complex bioactive molecules, particularly in the development of kinase inhibitors for cancer therapy.[4][5] The unique electronic properties conferred by the fluorine and methoxy substituents on the phenol ring make it an invaluable intermediate for constructing intricate molecular architectures.[1][6] This document provides a comprehensive guide to the applications and synthetic protocols involving this compound.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount before utilizing any chemical in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₇FO₂ | [7] |

| Molecular Weight | 142.13 g/mol | [7] |

| Appearance | White to off-white solid | [8] |

| CAS Number | 452-11-9 | [7] |

| Boiling Point | 195 °C (lit.) | [9] |

| Density | 1.247 g/mL at 25 °C (lit.) | [9] |

Safety Information: this compound is classified as a corrosive and irritant.[7][10] It can cause severe skin burns and eye damage, and may cause respiratory irritation.[7][10] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][10] In case of contact with skin or eyes, flush immediately with copious amounts of water.[4][10]

Core Applications in Organic Synthesis

The strategic placement of the fluoro and methoxy groups on the phenolic ring of this compound allows for a variety of chemical transformations, making it a versatile building block in multi-step syntheses.

Synthesis of Kinase Inhibitors